9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving a suitable quinazoline derivative and a triazole precursor. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step typically involves the reaction of a fluorobenzene derivative with a suitable nucleophile under basic conditions.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a suitable thiol reagent is reacted with the intermediate compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazoloquinazoline core or the fluorophenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, low temperatures.
Substitution: Amines, thiols, basic conditions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazoloquinazoline or fluorophenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(4-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
9-(4-bromophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.
9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
Molecular Formula |
C16H15FN4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15FN4OS/c1-23-16-19-15-18-11-3-2-4-12(22)13(11)14(21(15)20-16)9-5-7-10(17)8-6-9/h5-8,14H,2-4H2,1H3,(H,18,19,20) |
InChI Key |
AYIOOYWUWUCYFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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